molecular formula C17H15NO3S B11348555 4-(Propan-2-yl)phenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate

4-(Propan-2-yl)phenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate

Cat. No.: B11348555
M. Wt: 313.4 g/mol
InChI Key: MDRAHSKRFNGDEA-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)phenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate is a synthetic organic compound that features a combination of phenyl, thiophene, and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yl)phenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Esterification: The final step involves the esterification of the carboxylic acid group with 4-(Propan-2-yl)phenol under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)phenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Conditions may include the use of Lewis acids or bases to facilitate the reaction.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(Propan-2-yl)phenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound can be utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

    Biological Research: It can serve as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)phenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-(Propan-2-yl)phenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide: Similar structure but with an amide group instead of an ester.

    4-(Propan-2-yl)phenyl 5-(thiophen-2-yl)-1,2-oxazole-3-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate.

Uniqueness

4-(Propan-2-yl)phenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H15NO3S

Molecular Weight

313.4 g/mol

IUPAC Name

(4-propan-2-ylphenyl) 5-thiophen-2-yl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C17H15NO3S/c1-11(2)12-5-7-13(8-6-12)20-17(19)14-10-15(21-18-14)16-4-3-9-22-16/h3-11H,1-2H3

InChI Key

MDRAHSKRFNGDEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(=O)C2=NOC(=C2)C3=CC=CS3

Origin of Product

United States

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